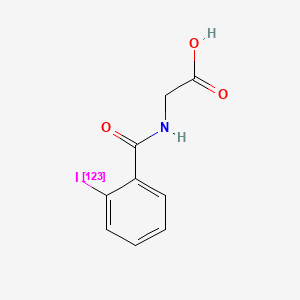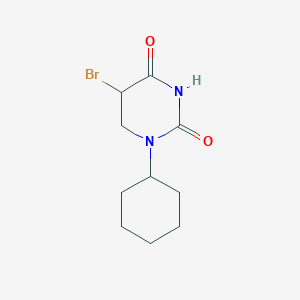
5-Bromo-1-cyclohexyl-1,3-diazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-cyclohexyl-1,3-diazinane-2,4-dione is a heterocyclic compound that belongs to the class of diazinanes. Diazinanes are nitrogen-containing heterocycles with a saturated four-carbon, two-nitrogen ring structure . This compound is characterized by the presence of a bromine atom at the 5th position and a cyclohexyl group attached to the nitrogen atom at the 1st position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-cyclohexyl-1,3-diazinane-2,4-dione can be achieved through various synthetic routes. One common method involves the bromination of 1-cyclohexyl-1,3-diazinane-2,4-dione using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is essential for optimizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1-cyclohexyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted diazinanes depending on the nucleophile used.
Oxidation Reactions: Products include oxides and hydroxylated derivatives.
Reduction Reactions: Products include dehalogenated diazinanes and cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-1-cyclohexyl-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-cyclohexyl-1,3-diazinane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the diazinane ring structure play crucial roles in its binding affinity and specificity . The compound may inhibit enzyme activity or modulate receptor function through covalent or non-covalent interactions, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5-Bromo-1-cyclohexyl-1,3-diazinane-2,4-dione is unique due to the presence of both a bromine atom and a cyclohexyl group, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the cyclohexyl group increases its hydrophobicity and potential for membrane permeability .
Propiedades
Número CAS |
883-41-0 |
|---|---|
Fórmula molecular |
C10H15BrN2O2 |
Peso molecular |
275.14 g/mol |
Nombre IUPAC |
5-bromo-1-cyclohexyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H15BrN2O2/c11-8-6-13(10(15)12-9(8)14)7-4-2-1-3-5-7/h7-8H,1-6H2,(H,12,14,15) |
Clave InChI |
GNDZUNCANDKNSA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2CC(C(=O)NC2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






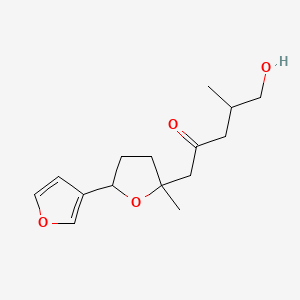
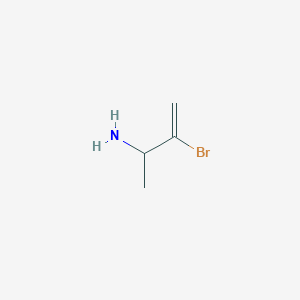
![Methyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12808567.png)

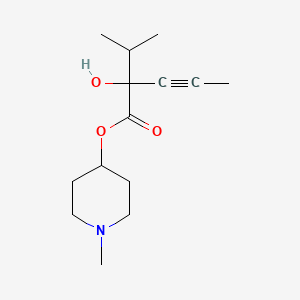
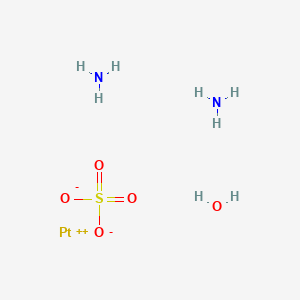
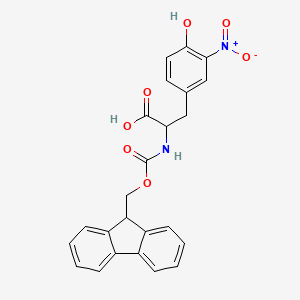
![N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)hydroxylamine](/img/structure/B12808589.png)
